
4'-Nitro-2-phthalimidoglutaranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Nitro-2-phthalimidoglutaranilic acid is an organic compound with the molecular formula C19H15N3O7 It is characterized by the presence of a nitro group (-NO2) and a phthalimide group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-2-phthalimidoglutaranilic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then reacted with glutaric anhydride to form the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process may require careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 4’-Nitro-2-phthalimidoglutaranilic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The industrial methods also emphasize safety measures due to the use of strong acids and the potential hazards associated with the nitro group.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Nitro-2-phthalimidoglutaranilic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4’-Nitro-2-phthalimidoglutaranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4’-Nitro-2-phthalimidoglutaranilic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phthalimide group can also participate in binding interactions with proteins and other biomolecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophthalic acid
- 4-Nitrotoluene
- Picric acid
Comparison
Compared to these similar compounds, 4’-Nitro-2-phthalimidoglutaranilic acid is unique due to the presence of both nitro and phthalimide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6383-73-9 |
|---|---|
Formule moléculaire |
C19H15N3O7 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H15N3O7/c23-16(20-11-5-7-12(8-6-11)22(28)29)10-9-15(19(26)27)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8,15H,9-10H2,(H,20,23)(H,26,27) |
Clé InChI |
YQMYCLQUUAANHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



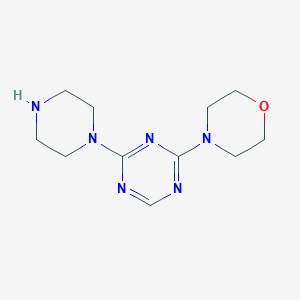

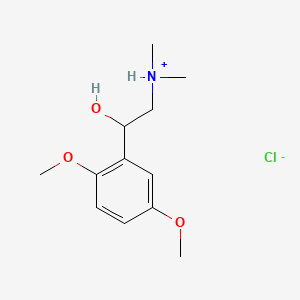

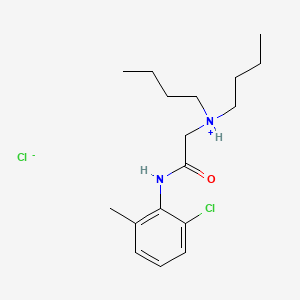

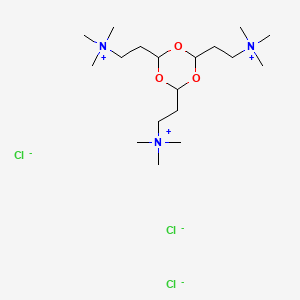
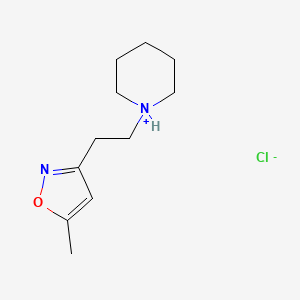
![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)

![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)

